molecular formula C8H10N4S B2637071 [4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine CAS No. 1782032-31-8

[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine

Cat. No.: B2637071
CAS No.: 1782032-31-8
M. Wt: 194.26
InChI Key: HQXDHNKKXDSQRN-UHFFFAOYSA-N
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Description

[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine: is a heterocyclic compound that features a triazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with methyl isothiocyanate under basic conditions to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of alkyl or aryl groups.

Scientific Research Applications

[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine: has several applications in scientific research:

Comparison with Similar Compounds

[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine: can be compared with other triazole and thiophene derivatives:

Properties

IUPAC Name

(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c1-12-7(5-9)10-11-8(12)6-3-2-4-13-6/h2-4H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXDHNKKXDSQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=CS2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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